6-(1H-pyrazol-1-yl)-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine
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Overview
Description
6-(1H-pyrazol-1-yl)-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine core substituted with pyrazole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-pyrazol-1-yl)-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Substitution with Pyrazole: The pyrazole moiety can be introduced via a nucleophilic substitution reaction using a pyrazole derivative and a suitable leaving group on the pyrimidine ring.
Attachment of Pyridine Moiety: The pyridine moiety can be attached through a nucleophilic substitution reaction involving a pyridine derivative and a suitable electrophile on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine moieties.
Reduction: Reduction reactions can occur at the pyrimidine core, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine, pyrazole, and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
Oxidation: Oxidation products may include hydroxylated derivatives.
Reduction: Reduction products may include dihydropyrimidine derivatives.
Substitution: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
6-(1H-pyrazol-1-yl)-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(1H-pyrazol-1-yl)-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
6-(1H-pyrazol-1-yl)pyrimidine: Lacks the pyridine moiety, making it less versatile in terms of biological activity.
N-[(pyridin-2-yl)methyl]pyrimidin-4-amine: Lacks the pyrazole moiety, which may reduce its potential as a drug scaffold.
6-(1H-pyrazol-1-yl)-N-[(pyridin-2-yl)methyl]pyridine: Similar structure but with a pyridine core instead of a pyrimidine core.
Uniqueness
6-(1H-pyrazol-1-yl)-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine is unique due to the presence of both pyrazole and pyridine moieties attached to a pyrimidine core. This combination of functional groups enhances its potential for diverse biological activities and makes it a valuable scaffold for drug development.
Properties
Molecular Formula |
C13H12N6 |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
6-pyrazol-1-yl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C13H12N6/c1-2-5-14-11(4-1)9-15-12-8-13(17-10-16-12)19-7-3-6-18-19/h1-8,10H,9H2,(H,15,16,17) |
InChI Key |
KPNSQTJBSZEOOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=CC(=NC=N2)N3C=CC=N3 |
Origin of Product |
United States |
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